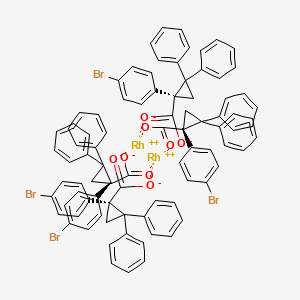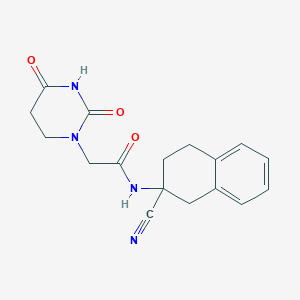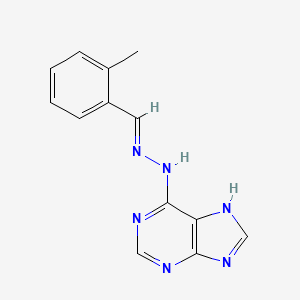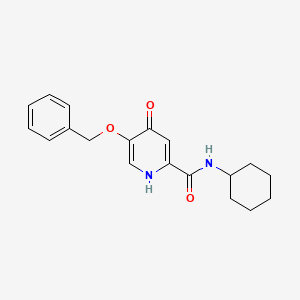![molecular formula C24H21N5 B2459753 3-(4-Methylphenyl)-N-(1-Phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amin CAS No. 866845-67-2](/img/structure/B2459753.png)
3-(4-Methylphenyl)-N-(1-Phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds containing a quinazoline ring system fused with a 1,2,3-triazole ring .
Molecular Structure Analysis
Triazoloquinazolines have a complex structure with multiple rings . The exact structure of this compound would need to be determined using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Triazoloquinazolines can undergo various chemical reactions depending on the functional groups present . For example, they can participate in DNA intercalation activities, which is a process where molecules insert themselves between the base pairs of DNA .Wissenschaftliche Forschungsanwendungen
- Forscher haben Derivate dieser Verbindung synthetisiert und auf ihre Antitumoraktivität gegen verschiedene menschliche Krebszelllinien getestet. Diese Studien untersuchen ihr Potenzial als Antikrebsmittel .
- Die Struktur der Verbindung deutet darauf hin, dass sie an Cyclisierungsreaktionen teilnehmen könnte. Die Untersuchung ihrer Reaktivität mit hypervalenten Iod(III)-Reagenzien könnte zu neuen Synthesemethoden führen .
- Das [1,2,3]-Triazolo[1,5-a]quinazolin-5-amin-Gerüst dient als strukturelles Template für sowohl natürliche als auch synthetische biologisch aktive Verbindungen. Forscher untersuchen ihr Potenzial in der Wirkstoffforschung .
- Diese Verbindung kann als Ausgangsmaterial für die Herstellung von 5-Amino-1,2,3-Triazolen verwendet werden. Zu diesem Zweck wurde eine einfache, übergangsmetallfreie Strategie unter Verwendung von Carbodiimiden und Diazoverbindungen entwickelt .
- Forscher haben die Synthese von 9H-Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinon unter Verwendung eines Retro-Diels-Alder-Verfahrens erreicht. Dieses heterocyclische System könnte vielfältige Anwendungen haben .
- Die Triazol-Einheit der Verbindung kann mit anderen Heterocyclen kondensiert werden. So wurden zum Beispiel Tris[1,2,4]triazolo[1,3,5]triazin-Derivate synthetisiert, die möglicherweise als starre Akzeptoren in optoelektronischen Materialien dienen .
Antitumoraktivität gegen Krebszellen
Hypervalente Iod-vermittelte Cyclisierung
Gerüst für biologisch aktive Verbindungen
Übergangsmetallfreie Synthese von 5-Amino-1,2,3-Triazolen
Retro-Diels-Alder (RDA)-Verfahren zur Synthese von Heterocyclen
Kondensiertes tetracyclisches Tris[1,2,4]triazolo[1,3,5]triazin
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-16-12-14-19(15-13-16)22-24-26-23(25-17(2)18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(24)28-27-22/h3-15,17H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQCNULSIQULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2459680.png)
![Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459683.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine](/img/structure/B2459684.png)
![N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)



